molecular formula C18H20N4O4S B11194284 N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B11194284
M. Wt: 388.4 g/mol
InChI Key: OJKMPZRQPUGZLW-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide (CAS Number: 2013602-68-9) is a chemical compound with the linear formula C₁₆H₁₃NO₄. It belongs to the class of sulfonamides and contains a unique combination of heterocyclic rings. The compound’s structure incorporates a benzodioxole moiety and a tetrahydrotriazine ring, making it intriguing for various applications .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the Pd-catalyzed C-N cross-coupling reaction, where the benzodioxole-derived amine reacts with an appropriate sulfonamide precursor. Detailed reaction conditions and intermediates would need further investigation.

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group could yield the corresponding amine.

    Substitution: Substitution reactions at the benzodioxole or tetrahydrotriazine ring positions are plausible.

Common Reagents and Conditions::

    Palladium Catalysts: Used in the C-N cross-coupling step.

    Hydrogenation Catalysts: For reduction reactions.

    Halogenating Agents: For substitution reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents. Isolation and characterization of intermediates would provide further insights.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Biological Studies: Investigated for interactions with cellular targets and pathways.

    Materials Science: May serve as a building block for designing functional materials.

Mechanism of Action

The exact mechanism by which N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may explore related compounds with similar heterocyclic motifs. Identifying structural differences and assessing their impact on reactivity and biological activity is essential.

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H20N4O4S/c1-13-2-5-15(6-3-13)27(23,24)21-18-19-10-22(11-20-18)9-14-4-7-16-17(8-14)26-12-25-16/h2-8H,9-12H2,1H3,(H2,19,20,21)

InChI Key

OJKMPZRQPUGZLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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